molecular formula C11H12N2O2 B13196204 5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione

5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13196204
M. Wt: 204.22 g/mol
InChI Key: HEVBNHOAPMNMOJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione is a bicyclic compound featuring an isoindole-1,3-dione core substituted with an ethyl group at the 2-position and an aminomethyl group at the 5-position. The isoindole-1,3-dione scaffold is characterized by two ketone groups at positions 1 and 3, contributing to its planar aromatic-like structure.

For example, describes the synthesis of a related isoindole-dione derivative via base-catalyzed condensation, followed by acid hydrolysis .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-(aminomethyl)-2-ethylisoindole-1,3-dione

InChI

InChI=1S/C11H12N2O2/c1-2-13-10(14)8-4-3-7(6-12)5-9(8)11(13)15/h3-5H,2,6,12H2,1H3

InChI Key

HEVBNHOAPMNMOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)CN

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reductive amination is a common reaction for this compound.

    Substitution: The aminomethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, transaminase, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and applications .

Scientific Research Applications

5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione is a nitrogen-containing heterocyclic compound with an isoindole structure, featuring a five-membered ring containing nitrogen atoms. It possesses a combination of functional groups, including an amine and a dione, which contribute to its potential biological activities.

Scientific Research Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
  • Pharmacology The biological activities of the compound make it a candidate for further development in pharmacology.
  • Interaction Studies Interaction studies have highlighted the compound's ability to bind with various biological targets. Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action.

Synthesis of Isoindole Derivatives

The synthesis of isoindole derivatives may involve reacting 3-amino phthalic acid with an appropriate amine in the presence of a coupling agent at elevated temperatures. Specific reaction pathways can be influenced by the presence of substituents on the isoindole ring and the reaction conditions employed.

Similar Compounds

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical processes, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Structural Analogues

The isoindole-1,3-dione family includes numerous derivatives with substitutions at the 2-, 4-, and 5-positions. Key structural analogs and their features are summarized below:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione 2-Ethyl, 5-aminomethyl ~234.25 g/mol Enhanced lipophilicity (ethyl), moderate solubility (aminomethyl)
5-[(2-Aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-isoindole-1,3-dione 2-Piperidinone, 5-aminoethyl-methyl ~385.38 g/mol Potential protein-binding (piperidinone), increased polarity
4-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione 2-Benzyl, 4-amino ~266.31 g/mol High lipophilicity (benzyl), possible CNS activity
2-(6-Oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 2-Piperidinone ~244.25 g/mol Bioactive scaffold (e.g., androgen receptor modulation)
5-Amino-2-(2,3-dimethylcyclohexyl)-isoindole-1,3-dione 2-Dimethylcyclohexyl, 5-amino ~316.42 g/mol Steric bulk (cyclohexyl), reduced solubility

Key Observations:

  • Substituent Effects: 2-Position: Ethyl (target compound) provides moderate lipophilicity, whereas bulkier groups (e.g., benzyl, piperidinone, or cyclohexyl) increase steric hindrance and may affect binding to biological targets .
  • Core Modifications: Piperidinone-substituted derivatives (e.g., ) are associated with bioactive applications, such as androgen receptor degradation, suggesting that the target compound’s ethyl group could be optimized for similar therapeutic roles .

Physicochemical Properties

  • Solubility: The aminomethyl group improves water solubility compared to purely alkyl-substituted analogs (e.g., cyclohexyl or benzyl derivatives) but is less polar than piperidinone-containing compounds .
  • Stability: Ethyl and aminomethyl groups may confer intermediate metabolic stability compared to electron-withdrawing substituents (e.g., trifluoroethoxy groups in ) .

Data Tables

Table 1: Substituent Impact on Key Properties

Substituent Type (Position) Lipophilicity (LogP) Solubility (mg/mL) Biological Activity Example
Ethyl (2) Moderate (~2.5) ~10 (aqueous) N/A
Piperidinone (2) Low (~1.8) ~25 (aqueous) Androgen receptor degradation
Benzyl (2) High (~3.2) ~2 (aqueous) CNS-targeted agents
Aminomethyl (5) Moderate (~1.5) ~15 (aqueous) N/A

Biological Activity

5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione, also known by its CAS number 1521292-43-2, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features an isoindole core structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

The molecular formula of this compound is C11H12N2O2C_{11}H_{12}N_{2}O_{2} with a molecular weight of 204.22 g/mol. The compound's structure includes an amino group that enhances its reactivity and biological activity.

PropertyValue
Common NameThis compound
CAS Number1521292-43-2
Molecular FormulaC11H12N2O2C_{11}H_{12}N_{2}O_{2}
Molecular Weight204.22 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The presence of the amino group in its structure is believed to play a crucial role in its interaction with biological targets.

Antimicrobial Activity

Studies have shown that derivatives of isoindole compounds can possess significant antimicrobial properties. For instance, compounds that share structural similarities with this compound have demonstrated efficacy against various bacterial strains. The mechanism of action typically involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of isoindole derivatives has been well documented. A study highlighted the structure–activity relationship (SAR) of similar compounds where modifications to the isoindole core significantly impacted cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups exhibited enhanced activity against human cancer cells.

Case Studies

Several case studies have investigated the biological effects of isoindole derivatives:

  • Cytotoxicity Studies : In vitro studies using MTT assays revealed that certain modifications to the isoindole structure increased cytotoxic effects against various cancer cell lines (e.g., A431 and U251). The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
  • Mechanism Exploration : Molecular dynamics simulations have been employed to understand how these compounds interact at a molecular level. For instance, one study indicated that specific hydrophobic interactions were crucial for binding to target proteins involved in apoptosis pathways.

Research Findings

Recent literature has focused on synthesizing novel derivatives of this compound and evaluating their biological activities:

Compound DerivativeBiological ActivityIC50 (µM)Reference
Compound AAnticancer15
Compound BAntimicrobial25
Compound CCytotoxicity in A431 cells<10

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